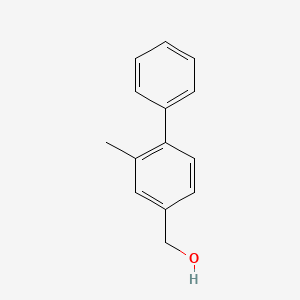

(3-Methyl-4-phenylphenyl)methanol

Description

Contextual Significance of Biphenylmethanol Derivatives in Organic Chemistry

Biphenylmethanol derivatives are a class of organic compounds that have garnered considerable attention due to their versatile applications and foundational role in the synthesis of more complex molecules. wikipedia.orgnih.gov The biphenyl (B1667301) structure itself imparts rigidity, thermal stability, and unique electronic characteristics to molecules. nih.gov The addition of a methanol (B129727) (-CH₂OH) group provides a crucial site for further chemical transformations.

The importance of this structural class can be observed in several key areas:

Pharmaceuticals and Agrochemicals : The core biphenyl structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The benzhydrol (diphenylmethanol) subgroup, for instance, is integral to the synthesis of various antihistamines, antiallergenic agents, and antihypertensive drugs. wikipedia.orgnih.gov The hydroxymethyl group on biphenyl derivatives serves as a key synthetic intermediate for creating these complex pharmaceutical products. nih.gov

Liquid Crystals : Biphenyl derivatives are fundamental components in the formulation of liquid crystal (LC) materials used in display technologies. tandfonline.comgoogle.com The elongated, rigid nature of the biphenyl core is conducive to forming the ordered, fluid phases (mesophases) that characterize liquid crystals. The substituents on the biphenyl rings, such as alkyl and alkoxy groups, are crucial for tuning the physical properties of the LC, including its melting point and the temperature range of its nematic phase. mdpi.comacs.org The hydroxyl group of a biphenylmethanol can be used to link the biphenyl core to other molecular fragments, creating tailored LC molecules with specific properties. tandfonline.com

Polymer Chemistry : Certain biphenylmethanols, such as Biphenyl-4-methanol, function as initiators in ring-opening polymerization reactions. chemicalbook.com This allows for the synthesis of polymers like polycarbonates and polyesters with a biphenyl unit at the start of the polymer chain, which can enhance the thermal stability and mechanical properties of the resulting material.

The synthesis of these derivatives often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent method for controllably linking substituted phenyl rings. nih.gov

Academic Justification for Focused Research on (3-Methyl-4-phenylphenyl)methanol

While a broad body of research exists for biphenyls generally, the specific focus on this compound is justified by its role as a highly specific molecular building block. The academic and industrial interest in this particular isomer stems from the precise control its unique substitution pattern offers in the design of advanced materials and complex organic molecules.

The justification for its study can be broken down into these key points:

Tailoring Molecular Geometry : In fields like liquid crystal design, the precise geometry of a molecule is paramount. The placement of the methyl group at the 3-position of one phenyl ring introduces a specific steric bulk that influences the dihedral angle between the two phenyl rings. This twisting of the biphenyl core directly affects the molecule's ability to pack in a condensed state, thereby altering the properties of the resulting liquid crystal phase, such as its clearing point and viscosity. mdpi.com

Intermediate for Targeted Synthesis : The compound serves as a valuable intermediate. The hydroxymethyl group at the 4-position is a primary alcohol, making it readily available for a variety of subsequent reactions, such as esterification or etherification, to build more complex target molecules. tandfonline.com For example, it can be used to synthesize push-pull type biphenyl derivatives for luminescent liquid crystals, where specific donor and acceptor groups are required at opposite ends of the conjugated system. tandfonline.com

Probing Structure-Property Relationships : Focused research on a specific isomer like this compound allows chemists to systematically study structure-property relationships. By comparing its physical and chemical characteristics to other isomers (e.g., (4'-Methylbiphenyl-4-yl)-methanol or (2-Methylphenyl)(phenyl)methanol), researchers can gain fundamental insights into how subtle changes in substituent position impact macroscopic properties. nih.govchemicalbook.com This knowledge is critical for the rational design of new materials with predictable and optimized performance.

The synthesis of this specific molecule is a testament to the high degree of control achievable with modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, which allow for the precise construction of such asymmetrically substituted biaryls. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₄O | 198.26 | 89951-79-1 |

| Diphenylmethanol (Benzhydrol) | C₁₃H₁₂O | 184.23 | 91-01-0 |

| Biphenyl-4-methanol | C₁₃H₁₂O | 184.23 | 3597-91-9 |

| (4'-Methylbiphenyl-4-yl)-methanol | C₁₄H₁₄O | 198.26 | 79757-92-9 |

| (2-Phenylphenyl)methanol | C₁₃H₁₂O | 184.23 | 2928-43-0 |

Data sourced from multiple chemical suppliers and databases.

Structure

3D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(3-methyl-4-phenylphenyl)methanol |

InChI |

InChI=1S/C14H14O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |

InChI Key |

UERRTPCPQUHWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Phenylphenyl Methanol and Analogues

Classical Organic Synthetic Routes to Biphenylmethanols

The traditional synthesis of biphenylmethanols like (3-Methyl-4-phenylphenyl)methanol often relies on robust and well-established, yet sometimes lengthy, multi-step sequences. These methods typically involve the initial construction of the core biphenyl (B1667301) structure, followed by the introduction or modification of functional groups to yield the desired alcohol.

Multi-Step Synthesis Strategies

A cornerstone in the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. acs.orgdiva-portal.org For the synthesis of a this compound precursor, a suitable starting point would be the coupling of 4-bromo-2-methylbenzaldehyde (B1282862) with phenylboronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yields. A variety of palladium catalysts and ligands have been developed to optimize this reaction for a wide range of substrates. nih.gov

Another classical approach involves the Grignard reaction. organic-chemistry.org This method utilizes an organomagnesium halide (Grignard reagent) to form a new carbon-carbon bond with a carbonyl compound. cerritos.edumasterorganicchemistry.com For instance, a phenylmagnesium bromide Grignard reagent could react with 3-methyl-4-formylbenzaldehyde to form the corresponding secondary alcohol, this compound, directly. organic-chemistry.org A significant side reaction in Grignard syntheses can be the formation of biphenyl from the coupling of unreacted aryl halide with the Grignard reagent, particularly at higher temperatures. libretexts.org

A patent discloses a method for synthesizing 4-biphenyl methanol (B129727) starting from biphenyl and paraformaldehyde in the presence of phosphoric acid, concentrated hydrochloric acid, and a catalyst. google.com This is followed by hydrolysis to obtain the final product. While not specific to the 3-methyl substituted analogue, it represents an alternative classical multi-step approach.

Functional Group Interconversions on Aromatic Scaffolds

Once the biphenyl core with an appropriate functional group is in place, a variety of interconversions can be employed to arrive at the final methanol. A common strategy involves the reduction of an aldehyde or ketone. For example, if the Suzuki coupling was performed with 4-bromo-2-methylbenzaldehyde to yield 3-methyl-4-phenylbenzaldehyde, this aldehyde can then be reduced to the corresponding primary alcohol, this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and its use in protic solvents like ethanol (B145695) or water. chemguide.co.uklibretexts.org The general reaction involves the addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol. youtube.com

The following table outlines a representative classical synthesis of a biphenylmethanol, highlighting the key reaction types.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | 4-Bromo-2-methylbenzaldehyde, Phenylboronic acid | Pd catalyst, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 3-Methyl-4-phenylbenzaldehyde |

| 2 | Reduction | 3-Methyl-4-phenylbenzaldehyde | NaBH₄, Solvent (e.g., Ethanol) | This compound |

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. gctlc.org These principles have been successfully applied to the synthesis of biphenylmethanols and their precursors.

Green Chemistry Principles in this compound Synthesis

The Suzuki-Miyaura reaction, while a powerful tool, has traditionally been associated with the use of organic solvents and palladium catalysts that can be difficult to remove from the final product. Green chemistry approaches have sought to address these drawbacks. The use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions are key areas of development. mdpi.comresearchgate.net

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing waste and simplifying product purification. tandfonline.com Mechanochemical methods, such as ball milling, have been successfully employed for solvent-free Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net In this technique, the solid reactants are ground together, and the mechanical energy input drives the reaction. This approach has been shown to be highly efficient, often leading to shorter reaction times and high yields. researchgate.net

For the synthesis of a precursor to this compound, a solvent-free Suzuki-Miyaura coupling could be envisioned between solid 4-bromo-2-methylbenzaldehyde and phenylboronic acid in the presence of a palladium catalyst and a solid base.

The table below presents a comparison of reaction conditions for a conventional versus a solvent-free Suzuki-Miyaura reaction.

| Parameter | Conventional Suzuki-Miyaura | Solvent-Free Suzuki-Miyaura |

| Solvent | Toluene, Dioxane, etc. | None |

| Energy Input | Thermal Heating (Reflux) | Mechanical Grinding (Ball Mill) |

| Work-up | Liquid-liquid extraction | Direct isolation of product |

| Waste | Organic solvent waste | Minimal |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product selectivity. arkat-usa.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture. nih.gov

The Suzuki-Miyaura reaction is particularly well-suited for microwave assistance. rsc.org Microwave heating can dramatically shorten the reaction times for the coupling of aryl halides with arylboronic acids, often from hours to minutes. arkat-usa.org This increased efficiency can be particularly beneficial for large-scale syntheses. Furthermore, MAOS can be combined with other green chemistry principles, such as the use of aqueous media or solvent-free conditions. gre.ac.ukresearchgate.net

A potential microwave-assisted synthesis of a this compound precursor could involve the rapid coupling of 4-bromo-2-methylaniline (B145978) with phenylboronic acid in an aqueous solvent system under microwave irradiation, followed by diazotization and hydrolysis to the alcohol. Research has demonstrated successful Suzuki couplings of various aryl bromides with phenylboronic acid in a water/ethanol mixture under microwave irradiation, achieving high yields in a matter of minutes. nih.gov

The following table summarizes the advantages of MAOS in the context of Suzuki-Miyaura coupling.

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours | Minutes arkat-usa.org |

| Energy Efficiency | Lower | Higher rsc.org |

| Yields | Often lower | Often higher nih.gov |

| Side Reactions | More prevalent | Reduced nih.gov |

Ultrasonic-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and improved yields. ijcce.ac.ir This technique, known as sonochemistry, utilizes the acoustic cavitation phenomenon—the formation, growth, and violent collapse of bubbles in a liquid—to generate localized hot spots with high temperature and pressure, thereby accelerating chemical reactions. ijcce.ac.iraurigeneservices.com

The application of ultrasound has been shown to be effective in the synthesis of various biphenyl derivatives. For instance, the synthesis of biphenyl sulfonamide derivatives has been successfully carried out under ultrasonic irradiation in methanol, demonstrating the method's efficiency. ijcce.ac.ir This approach has also been employed in the catalyst-free synthesis of other heterocyclic compounds, highlighting its potential for greener synthetic routes. rsc.org The use of ultrasound can significantly enhance reaction rates and yields compared to conventional methods. rsc.org For example, in the synthesis of tetrasubstituted thiophenes, ultrasound irradiation increased the product yield from 35–72% to 66–85% while reducing the reaction time. rsc.org

Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis of Tetrasubstituted Thiophenes

| Method | Reaction Time | Yield (%) |

| Conventional | Longer | 35-72 |

| Ultrasonic-Assisted | Shorter | 66-85 |

Mechanochemical Synthesis (Ball Milling, Grinding)

Mechanochemical methods, such as ball milling and grinding, offer a solvent-free or solvent-minimized approach to chemical synthesis. beilstein-journals.orgbohrium.com These techniques utilize mechanical energy to induce chemical reactions, often leading to higher reactivity, different reaction pathways, and access to products that are difficult to obtain through traditional solution-based methods. beilstein-journals.orgbohrium.com

Ball milling has been successfully applied to the synthesis of biphenyl derivatives. For example, a solvent-free mechanochemical ball milling method was used to synthesize biphenyl-4-carbonyl-benzoic acid from biphenyl and phthalic anhydride (B1165640) in the presence of AlCl₃. rsc.org The efficiency of mechanochemical reactions can be influenced by factors such as milling frequency, with studies showing a direct correlation between frequency and reaction kinetics. beilstein-journals.org This technique is considered a green chemistry approach due to the reduction or elimination of solvents. bohrium.com

Table 2: Effect of Milling Frequency on Reaction Kinetics

| Milling Frequency (Hz) | Reaction Behavior |

| 20 | Reproducible, slower kinetics |

| 22.5 | Reproducible, slower kinetics |

| 25 | Erratic and irreproducible |

| 27.5 | Reproducible, faster kinetics |

| 30 | Reproducible, faster kinetics |

Catalytic Methodologies for this compound Formation

Catalysis plays a pivotal role in the synthesis of biphenyls, with cross-coupling reactions being a cornerstone of their formation. acs.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for creating the C-C bond in biphenyl structures. mdpi.comnih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous due to their ease of separation and potential for recycling. researchgate.net These catalysts often involve a metal, such as palladium or nickel, supported on a solid material like charcoal, silica, or a polymer. rsc.orgcam.ac.uk

In the context of biphenyl synthesis, heterogeneous catalysts have been employed in various cross-coupling reactions. For instance, a nickel catalyst on charcoal has been used in the Negishi cross-coupling reaction to produce biphenyl derivatives with good yields. rsc.org The development of magnetic nanocatalysts, which can be easily separated from the reaction mixture using an external magnetic field, represents a significant advancement in this area. rsc.org These catalysts have shown high efficiency and reusability in Suzuki reactions. rsc.org Solid-supported reagents and catalysts are particularly beneficial for high-throughput synthesis as they simplify the work-up procedure to simple filtration and washing. cam.ac.uk

Table 3: Examples of Heterogeneous Catalysts in Biphenyl Synthesis

| Catalyst System | Reaction Type | Support Material | Advantages |

| Nickel on Charcoal | Negishi Coupling | Charcoal | Acceptable yields (75-95%) |

| Magnetic Nanocatalyst (Fe@silica/organic ligand/Co/Ni) | Suzuki Coupling | Magnetic Nanoparticles | High efficiency (>97% yield), easy separation, reusable |

| Palladium on Fluorite Structured CeZrO₄-δ | Suzuki Coupling | Ceria-Zirconia | Green protocol, reaction in water |

| Polymer-supported Triphenylphosphine (B44618) | Wittig/Amide Synthesis | Polystyrene | Simplified work-up, reusable |

Homogeneous Catalysis

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. google.com This often leads to higher activity and selectivity compared to their heterogeneous counterparts. wur.nl Transition metal complexes, particularly those of palladium, are the most common homogeneous catalysts for cross-coupling reactions. wur.nlyoutube.com

The Suzuki-Miyaura coupling is a prime example of a homogeneously catalyzed reaction for biphenyl synthesis. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com While palladium catalysts are prevalent, the high cost of palladium has driven research into more abundant and cheaper alternatives like nickel, cobalt, and iron. rsc.org Ruthenium-based homogeneous catalysts are also being explored for their potential in cross-coupling reactions. wur.nl The synthesis of methanol itself can be achieved through homogeneous catalysis, utilizing transition metal carbonyl complexes. google.com

Table 4: Common Homogeneous Catalysts and their Applications

| Catalyst Type | Metal Center | Typical Reaction | Key Features |

| Palladium Complexes | Pd | Suzuki, Negishi, Stille | High activity and selectivity |

| Nickel Complexes | Ni | Kumada, Suzuki | More affordable alternative to Pd |

| Ruthenium Complexes | Ru | Cross-Coupling | Potential for novel reactivity |

| Rhodium Complexes | Rh | Methanol Carbonylation | Industrial process for acetic acid |

Electrocatalytic Approaches

Electrocatalysis utilizes an electric potential to drive a chemical reaction, often with the aid of a catalyst. This method offers a sustainable and controlled approach to synthesis, with electrons acting as the "reagent". google.comyoutube.com

The electrochemical synthesis of biphenyls has been demonstrated through the reductive coupling of halogenated aromatic hydrocarbons. google.com In a typical setup, a stainless steel cathode, a zinc anode, and a nickel-based catalyst are used in an electrolytic cell. google.com This method can be performed at room temperature and offers good yields. google.com Electrocatalytic methods can also be applied to the functionalization of other organic molecules, such as the ring-opening of cycloalkanols to produce β-functionalized ketones, where methanol can be used as a nucleophile. acs.org The potential of the electrode can be precisely controlled to achieve selective transformations. youtube.com

Table 5: Parameters for Electrochemical Synthesis of Biphenyl

| Parameter | Description |

| Cathode | Stainless steel sheet |

| Anode | Zinc sheet |

| Catalyst | NiCl₂bpy (2,2'-nickel bipyridyl chloride) |

| Solvent | DMF (Dimethylformamide) |

| Supporting Electrolyte | (Et)₄NBF₄ (Tetraethylammonium tetrafluoroborate) |

| Potential | -1.3 to -1.8 V vs. SCE |

| Yield | 53.6 to 83.9% |

Chemical Transformations and Reactivity of the 3 Methyl 4 Phenylphenyl Methanol Core

Reactions Involving the Benzylic Alcohol Moiety

The primary alcohol functionality attached to the biphenyl (B1667301) framework is a key site for chemical modification. Its benzylic nature, being adjacent to an aromatic ring, imparts specific reactivity patterns that can be exploited for various synthetic purposes.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol of (3-Methyl-4-phenylphenyl)methanol can be selectively oxidized to the corresponding aldehyde, 3-Methyl-4-phenylbenzaldehyde, or further to the carboxylic acid, 3-Methyl-4-phenylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, milder oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, often providing the aldehyde in high yield with minimal over-oxidation to the carboxylic acid. The industrial production of aldehydes, like methanal from methanol (B129727), can also be achieved through catalytic oxidation over a silver catalyst at elevated temperatures, a process that highlights the importance of catalyst selection in controlling the oxidation state of the product. passmyexams.co.uk

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid. For instance, primary alcohols are readily oxidized to carboxylic acids using potassium dichromate(VI) in sulfuric acid, often under reflux conditions to ensure the reaction goes to completion. libretexts.orgchemguide.co.uk Another effective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. researchgate.net These robust oxidation methods ensure the complete conversion of the benzylic alcohol to the carboxylic acid functionality.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Starting Material | Reagent(s) | Product | Reference |

| Primary Alcohol | K₂Cr₂O₇, H₂SO₄ | Carboxylic Acid | libretexts.orgchemguide.co.uk |

| Primary Alcohol | TEMPO, NaOCl | Carboxylic Acid | researchgate.net |

| Primary Alcohol | PCC or DMP | Aldehyde | passmyexams.co.uk |

| (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol | KMnO₄ or CrO₃ | Corresponding Carboxylic Acid |

Reductive C(sp3)–O Bond Cleavage Pathways

The removal of the hydroxyl group from this compound, a process known as reductive C(sp³)–O bond cleavage or deoxygenation, leads to the formation of 3-methyl-4-phenyltoluene. This transformation is typically more challenging than the reduction of carbonyl compounds and often requires specific reagents that can activate the C-O bond.

A common strategy involves a two-step procedure. The alcohol is first converted into a better leaving group, such as a tosylate or a halide. Subsequent reduction of this intermediate with a hydride source, like lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation can then effect the C-O bond cleavage.

Direct deoxygenation of benzylic alcohols can also be achieved under certain conditions. For instance, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor can be effective. A recent study has also highlighted a bio-inspired approach for the C-O bond cleavage of methanol using a binary catalyst system, suggesting that novel catalytic methods could be applicable to more complex alcohols as well. nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. A common approach is the conversion of the alcohol to the corresponding halide, such as (3-Methyl-4-phenylphenyl)methyl chloride or bromide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typically used for this purpose. For example, a patent for the synthesis of 4-methoxyphenyl (B3050149) diphenyl chloromethane (B1201357) describes the conversion of the corresponding carbinol to the chloride using hydrogen chloride gas in glacial acetic acid. organic-chemistry.org

Once formed, these benzylic halides are susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds through an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under conditions that stabilize the resulting benzylic carbocation. koreascience.kr The presence of the biphenyl system can further influence the reaction rate and mechanism. The study of nucleophilic substitution reactions of anilino thioethers in methanol provides insight into the kinetics and mechanisms of such transformations on substituted aromatic systems. ias.ac.in

Table 2: Reagents for Nucleophilic Substitution of Alcohols

| Starting Alcohol | Reagent(s) | Product Halide | Reference |

| (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol | SOCl₂ or PBr₃ | Corresponding Chloride or Bromide | |

| 4-p-methoxy-phenyl diphenyl-carbinol | HCl (gas) | 4-p-methoxy-phenyl diphenyl methyl chloride | organic-chemistry.org |

Aromatic Functionalization Strategies

The biphenyl core of this compound offers multiple sites for functionalization through aromatic substitution reactions. The directing effects of the existing substituents—the methyl group, the phenyl group, and the hydroxymethyl group—play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Biphenyl System

Electrophilic aromatic substitution (EAS) provides a direct route to introduce a variety of functional groups onto the biphenyl scaffold. The outcome of these reactions is dictated by the electronic nature of the substituents already present on the aromatic rings. The methyl group is an activating, ortho, para-directing group, while the phenyl group is also weakly activating and ortho, para-directing. The hydroxymethyl group is a weakly deactivating, ortho, para-director.

Considering the combined directing effects, electrophilic attack is most likely to occur on the ring bearing the methyl and hydroxymethyl groups. Specifically, the positions ortho to the activating methyl group and para to the hydroxymethyl group are the most favored sites for substitution. For instance, in the nitration of methylbenzene, the major products are 2-nitromethylbenzene and 4-nitromethylbenzene. chemguide.co.uk Similarly, electrophilic substitution on this compound is expected to yield a mixture of isomers, with the electrophile predominantly adding to the positions activated by the methyl group. The synthesis of 3′-methyl-4′-nitrobiphenylcarboxylic acids from 3-methyl-4-nitrobenzenediazonium acetate (B1210297) and methyl benzoate (B1203000) demonstrates the feasibility of introducing substituents onto a substituted biphenyl system.

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.caharvard.edu

In the case of this compound, the hydroxyl group of the benzylic alcohol can act as a directing group. After deprotonation with a strong base to form the corresponding alkoxide, this group can direct the lithiation to the ortho positions. The hydroxymethyl group itself is considered a weak directing group. uwindsor.ca However, its presence can still influence the regioselectivity of the metalation, especially in the absence of stronger directing groups. A protocol for the metalation of aryl O-carbamates on a solid support, where a hydroxymethyl group is present, highlights the utility of DoM in functionalizing such systems. nlc-bnc.ca The competition between the directing effects of the alkoxide and the methyl group, as well as potential steric hindrance from the phenyl group, would determine the final site of metalation and subsequent functionalization.

Table 3: Common Directing Metalation Groups (DMGs) in DoM Reactions

| Strength | Directing Group |

| Strong | -CONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -CH₂OH, -O⁻, -Ph |

This table is a generalized representation based on literature. organic-chemistry.orguwindsor.ca

Cross-Coupling Reactions for Biphenyl Moiety Modification

The modification of the biphenyl core of this compound is a key strategy for synthesizing a diverse range of derivatives with tailored electronic and structural properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. wikipedia.orgwikipedia.org These transformations typically utilize a halogenated or triflated derivative of the biphenyl methanol core as a starting point, allowing for the introduction of various substituents onto the aromatic rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds. wikipedia.orgyoutube.com The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For modifying the this compound framework, a bromo- or iodo-substituted derivative would serve as the electrophilic partner. This allows for the introduction of additional aryl, heteroaryl, or vinyl groups, effectively extending the biphenyl system or adding functionalized aromatic rings. The reaction conditions are generally mild, and a wide variety of catalysts and bases can be employed to optimize the yield and substrate scope. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Good to Excellent wikipedia.org |

| Aryl Triflate | Alkenylboronic Ester | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Good wikipedia.org |

| Aryl Chloride | Alkylborane | Pd₂(dba)₃ | cataCXium A | K₃PO₄ | Dioxane/Water | Good to Excellent nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org By applying this methodology to a halogenated this compound derivative, various amine-containing functionalities can be installed on the biphenyl core. This is particularly valuable for synthesizing compounds with applications in materials science and medicinal chemistry, where the introduction of nitrogen can significantly influence properties like fluorescence, charge transport, and biological activity. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered, electron-rich ligands often providing the best results. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine Partner | Palladium Precatalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | High nih.gov |

| Aryl Chloride | Ammonia Equivalent | Pd(OAc)₂ | t-BuXPhos | LiHMDS | DME | Good to High organic-chemistry.org |

| Aryl Triflate | Heterocyclic Amine | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | High nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, is the premier method for synthesizing arylalkynes. organic-chemistry.org Applying the Sonogashira coupling to a halogenated this compound allows for the introduction of an ethynyl (B1212043) or substituted ethynyl group onto the biphenyl scaffold. This modification is useful for creating extended π-conjugated systems, building precursors for more complex cyclic structures, or for use in "click" chemistry applications. Modern protocols have also been developed that are copper-free, reducing the potential for catalyst toxicity. libretexts.orgorganic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling

| Aryl Halide Substrate | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Excellent wikipedia.org |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Good to High organic-chemistry.org |

| Aryl Bromide (Copper-Free) | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂ | - | TBAA | NMP | High wikipedia.orgrsc.org |

Heck Coupling

The Mizoroki-Heck reaction, or simply the Heck reaction, creates a C-C bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. nih.govbeilstein-journals.org This transformation allows for the vinylation of the this compound core, assuming a halogenated precursor. The introduction of a vinyl group provides a versatile chemical handle for further functionalization, such as polymerization, oxidation, or participation in pericyclic reactions. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Table 4: Representative Conditions for Heck Coupling

| Aryl Halide Substrate | Alkene Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Aryl Iodide | n-Butyl Acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | High beilstein-journals.org |

| Aryl Bromide | Styrene | Pd(OAc)₂ | PPh₃ | NaOAc | DMF | Good nih.gov |

| Aryl Bromide (Solvent-Free) | n-Butyl Acrylate | Pd(OAc)₂ | PPh₃ | TEA | TBAB (additive) | Good to Excellent beilstein-journals.org |

Theoretical and Computational Chemistry Studies on 3 Methyl 4 Phenylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of (3-Methyl-4-phenylphenyl)methanol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is key to determining its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxygen atom of the methanol (B129727) group, making these the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic systems, indicating where nucleophilic attack might occur.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: This table presents typical value ranges for similar aromatic alcohols and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge-rich and charge-deficient regions. wolfram.com Typically, red and yellow colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green represents areas of neutral potential. wolfram.com

For this compound, an MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. This makes the oxygen a primary site for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor. The aromatic rings would show a mix of negative potential above and below the plane (due to the π-electron cloud) and slightly positive potential around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional shapes, or conformers, and the energy barriers between them. Due to the rotational freedom around the single bonds—specifically the bond connecting the phenyl rings and the bond connecting the phenyl ring to the methanol group—the molecule can adopt various conformations. Computational methods can systematically explore the potential energy surface to locate low-energy conformers and the transition states that separate them.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.netscispace.com By simulating the motions of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and rotates, and how its conformation changes in different environments, such as in a solvent. This provides insight into the molecule's flexibility and the accessibility of different reactive sites.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, offering a level of detail that is often inaccessible through experiments alone. rsc.org By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energetic barriers between them. nih.gov This allows for the step-by-step mapping of how reactants are converted into products. nih.gov

For this compound, computational studies could explore various reactions, such as its oxidation to an aldehyde or carboxylic acid, or its esterification. For example, in an oxidation reaction, calculations could determine the most likely site of initial attack by an oxidizing agent and model the subsequent bond-breaking and bond-forming steps. This approach helps to rationalize experimental outcomes and predict the feasibility of different reaction pathways. montclair.edu

Prediction of Spectroscopic Properties (e.g., Computational NMR and IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra. chemrxiv.orgresearchgate.net

Computational Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov These calculations help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methyl group, and C-O stretching vibrations.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be predicted. Comparing these predicted shifts with experimental data serves as a powerful method for confirming the molecular structure of this compound. dergipark.org.tr

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. uzicps.uznih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts. nih.gov

The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts. mdpi.com For this compound, the most significant interactions in a crystal structure would likely be:

O···H/H···O contacts: Representing strong hydrogen bonds involving the hydroxyl group.

H···H contacts: Typically the most abundant contacts, arising from the numerous hydrogen atoms on the periphery of the molecule. nih.gov

C···H/H···C contacts: Indicating C-H···π interactions between the aromatic rings.

Red spots on the Hirshfeld surface mapped with the dnorm property indicate contacts that are shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. mdpi.com

Table 2: Illustrative Hirshfeld Surface Contact Contributions

| Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms | 40 - 50% |

| C···H / H···C | Interactions involving carbon and hydrogen (e.g., C-H···π) | 20 - 30% |

| O···H / H···O | Hydrogen bonding interactions | 10 - 20% |

| C···C | π-π stacking interactions | 2 - 5% |

Note: This table shows typical contributions for similar organic molecules and is for illustrative purposes. Actual percentages for this compound would depend on its specific crystal packing.

Advanced Applications and Role As a Precursor in Materials Science

Precursor in Polymer Chemistry and Advanced Materials Synthesis

The hydroxymethyl group on the biphenyl (B1667301) scaffold of compounds like (3-Methyl-4-phenylphenyl)methanol makes them excellent candidates for use as initiators in polymerization reactions. The structural analog, 4-Biphenylmethanol, has been successfully employed as a monofunctional alcohol initiator for the ring-opening polymerization of cyclic esters and carbonates. chemicalbook.comsigmaaldrich.com This process is fundamental to producing biodegradable polymers, which are of significant interest for environmental sustainability.

For instance, 4-Biphenylmethanol initiates the polymerization of trimethylene carbonate (TMC) and the copolymerization of ε-caprolactone and TMC. chemicalbook.com The biphenyl moiety is incorporated as an end-group in the resulting polymer chain, which can influence the material's thermal properties, liquid crystallinity, and self-assembly behavior. The methyl and phenyl substitutions on the biphenyl core of this compound are expected to further modify these properties, offering a route to tailor-made polymers with specific characteristics.

Table 1: Polymerization Initiated by 4-Biphenylmethanol

| Monomer | Catalyst | Resulting Polymer | Key Feature |

|---|---|---|---|

| Trimethylene Carbonate (TMC) | CH₃SO₃H | Poly(trimethylene carbonate) | Introduces a biphenyl end-group |

This data is based on the reactivity of the structural analog, 4-Biphenylmethanol.

Ligand Design and Coordination Chemistry

The biphenylmethanol framework is a valuable platform for the design of ligands in coordination chemistry. The hydroxyl group can be readily modified or used as a coordination site, while the biphenyl structure provides a rigid and tunable backbone. A closely related compound, (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, is noted for its ability to act as a ligand, binding to receptors or enzymes.

The strategic placement of the methyl and phenyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes. This allows for the fine-tuning of the ligand's coordination geometry and the reactivity of the metal center. Such tailored ligands are crucial in the development of catalysts for organic synthesis, as well as in the construction of metal-organic frameworks (MOFs) with specific porosities and functionalities.

Role in Supramolecular Chemistry and Self-Assembly

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. The hydroxyl group of this compound is a primary site for hydrogen bonding, while the biphenyl system provides a large surface area for π-π stacking interactions.

A study of the isomeric compound (2-Methylphenyl)(phenyl)methanol reveals its ability to form a hexameric aggregate in the solid state. nih.gov This self-assembly is driven by a ring of six O-H···O hydrogen bonds, creating a highly ordered supramolecular structure. nih.gov This behavior highlights the potential of methyl-substituted biphenylmethanols to act as building blocks for creating complex, functional supramolecular systems such as liquid crystals, gels, and nanomaterials.

Table 2: Crystallographic Data for the Self-Assembly of (2-Methylphenyl)(phenyl)methanol

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| Supramolecular Motif | Hexameric aggregate (R₆⁶(12) loop) |

This data pertains to the structural isomer (2-Methylphenyl)(phenyl)methanol and illustrates the potential for self-assembly in this class of compounds. nih.gov

Applications in Organic Optoelectronic Materials

Biphenyl derivatives are widely recognized for their excellent optical and electronic properties, making them key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. The biphenyl core provides high thermal stability and good charge transport characteristics.

Derivatives of 4-Biphenylmethanol have been used to synthesize fluorescent polyacrylates. These polymers exhibit emission in the UV-green region and are promising materials for thin-film coatings and optoelectronic applications due to their high solubility and processability. The introduction of a methyl group, as in this compound, can be used to tune the electronic energy levels and emission properties of the resulting materials, potentially leading to more efficient and color-pure organic electronic devices.

Table 3: Optical Properties of a Polyacrylate Derived from a Biphenylmethanol Analog

| Polymer | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

|---|

This data is for a fluorescent polyacrylate, poly(1,1′-BP4MA), synthesized from a derivative of the structural analog 4-Biphenylmethanol.

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For (3-Methyl-4-phenylphenyl)methanol, both gas and liquid chromatography are pivotal in assessing its purity and isolating it from related substances.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. While specific GC methods for this compound are not extensively documented in publicly available literature, data from structurally similar compounds, such as (4-Methylphenyl)methanol derivatives, can provide insights into potential analytical conditions. nist.govnist.gov

A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity. upr.eduepa.govoiv.int The retention time of the compound is a key parameter for its qualitative identification, while the peak area corresponds to its concentration. For complex samples, a dual-column/dual-detector approach can enhance separation and identification. epa.gov

Table 1: Illustrative GC Parameters for Analysis of Related Phenylmethanol Compounds

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | DB-5 or equivalent |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |

Note: This table presents hypothetical yet representative GC parameters. Actual conditions would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. sigmaaldrich.comchromtech.com In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). sigmaaldrich.comchromtech.comyoutube.com The choice between methanol and acetonitrile can influence the separation, with acetonitrile sometimes offering better resolution and lower UV cutoff. youtube.com Detection is often achieved using a UV detector, as the phenyl groups in the molecule absorb UV light.

Table 2: Typical Reversed-Phase HPLC Parameters for Biphenyl (B1667301) Compounds

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Injection Volume | 10-20 µL |

Note: This table outlines general HPLC conditions. Method development and validation are necessary for the specific analysis of this compound.

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the phenyl rings in this compound results in significant UV absorbance, making this method suitable for its concentration determination.

The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution, provided the path length of the light through the solution is constant. A calibration curve, constructed by measuring the absorbance of a series of standard solutions of known concentrations, is used to determine the concentration of unknown samples.

Electrochemical Analytical Techniques

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. These techniques measure changes in electrical properties, such as current or potential, resulting from a chemical reaction involving the analyte. For this compound, its potential for oxidation or reduction can be exploited for analytical purposes.

Research on the electrochemical oxidation of a structurally related compound, 3,4-(methylenedioxy)phenylmethanol, using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) has shown the formation of a radical cation species upon oxidation. researchgate.net This suggests that this compound could also exhibit electrochemical activity that can be harnessed for its detection and quantification. The development of a specific electrochemical sensor, for instance, based on a modified electrode, could provide a sensitive and selective method for its analysis. nih.gov The study on 3,4-(methylenedioxy)phenylmethanol identified two oxidation waves, with the first corresponding to the formation of a radical cation and the second to the oxidation of the resulting aldehyde. researchgate.net A similar mechanism could be anticipated for this compound.

Derivatization and Analog Development Strategies

Synthesis of Ether and Ester Derivatives

The hydroxyl group of (3-Methyl-4-phenylphenyl)methanol is a prime site for derivatization to form ethers and esters. These modifications can significantly alter the compound's lipophilicity, steric profile, and metabolic stability.

Ether Derivatives: The synthesis of ether derivatives from this compound can be readily achieved through several established methods. The Williamson ether synthesis is a classic and versatile approach, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. nih.gov For instance, treatment of this compound with a strong base such as sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the corresponding ether. Alternative methods, such as using O-diphenylmethyl trichloroacetimidate (B1259523) under thermal conditions, can also be employed for the formation of DPM ethers without the need for a catalyst. bohrium.com

Table 1: Representative Ether Derivatives of this compound

| Derivative Name | Alkylating Agent | Base | Solvent |

| (3-Methyl-4-phenylphenyl)methoxymethane | Methyl iodide | Sodium hydride | Tetrahydrofuran |

| Ethoxy(3-methyl-4-phenylphenyl)methane | Ethyl bromide | Potassium tert-butoxide | Dimethylformamide |

| Benzyloxy(3-methyl-4-phenylphenyl)methane | Benzyl chloride | Sodium hydride | Tetrahydrofuran |

Ester Derivatives: Esterification of this compound is another common strategy to produce analogs with altered properties. Standard esterification procedures, such as the Steglich or Fischer esterification, can be employed. For example, reacting this compound with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding ester. Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) is also a highly effective method.

Table 2: Representative Ester Derivatives of this compound

| Derivative Name | Acylating Agent | Coupling Agent/Base | Solvent |

| (3-Methyl-4-phenylphenyl)methyl acetate (B1210297) | Acetic anhydride | Pyridine | Dichloromethane |

| (3-Methyl-4-phenylphenyl)methyl benzoate (B1203000) | Benzoyl chloride | Triethylamine | Dichloromethane |

| (3-Methyl-4-phenylphenyl)methyl pivalate | Pivaloyl chloride | Pyridine | Dichloromethane |

Formation of Nitrogen-Containing Derivatives

Introducing nitrogen-containing functional groups can significantly impact the biological activity of this compound, often enhancing interactions with biological targets through hydrogen bonding or ionic interactions.

One common approach is the conversion of the hydroxyl group to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a nitrogen nucleophile like an amine or azide. For instance, reacting this compound with p-toluenesulfonyl chloride in the presence of pyridine would yield the tosylate, which can then be reacted with a primary or secondary amine to form the corresponding amino derivative.

Another strategy involves the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine derivative using a nitrogen nucleophile, such as phthalimide (B116566), in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). The resulting phthalimide derivative can then be deprotected to yield the primary amine.

Table 3: Strategies for Nitrogen-Containing Derivatives

| Derivative Type | Reagents | Intermediate |

| Primary Amine | 1. p-TsCl, Pyridine2. NaN33. H2, Pd/C | (3-Methyl-4-phenylphenyl)methyl tosylate, then azide |

| Secondary Amine | 1. MsCl, Et3N2. R-NH2 | (3-Methyl-4-phenylphenyl)methyl mesylate |

| Phthalimide | Phthalimide, PPh3, DEAD | N-((3-Methyl-4-phenylphenyl)methyl)phthalimide |

Structural Modifications for Exploring Structure-Property Relationships

Systematic structural modifications of this compound are crucial for understanding its structure-property relationships (SPR). These studies involve altering specific parts of the molecule and evaluating the impact on its chemical, physical, or biological properties.

Key areas for modification include:

Modification of the Methyl Group: The methyl group on the biphenyl (B1667301) core can be replaced with other alkyl groups or functionalized to explore its role in molecular interactions.

Alteration of the Linker: The benzylic carbon can be part of a larger chain or a cyclic system to investigate the importance of the conformational flexibility between the biphenyl moiety and the functional group derived from the original alcohol.

By systematically synthesizing and evaluating these analogs, a comprehensive understanding of the structure-property relationships can be developed, guiding the design of new derivatives with optimized characteristics for specific applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of (3-Methyl-4-phenylphenyl)methanol, while achievable through established methods, presents significant opportunities for innovation in synthetic efficiency and pathway design. Current routes likely rely on multi-step sequences, often involving the initial formation of a biphenyl (B1667301) core followed by functional group manipulation.

A primary area for future research is the application of modern cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, is a powerful tool for constructing the biphenyl skeleton. researchgate.netgoogle.com For instance, coupling 4-bromo-2-methyltoluene with phenylboronic acid, or 3-methyl-4-bromophenylboronic acid with benzene, could be explored under various catalytic conditions to optimize yield and purity. Research into novel palladium catalysts, including those supported on nanoparticles, could lead to milder reaction conditions and improved catalyst recyclability. researchgate.net A patent for preparing 2-methyl-3-biphenylmethanol (B137470) describes a Suzuki coupling followed by reduction. google.com

Another promising avenue is the development of one-pot or tandem reactions that combine the formation of the biphenyl structure with the introduction of the hydroxymethyl group. This could involve, for example, a coupling reaction of a suitably protected bromobenzyl alcohol derivative. Furthermore, exploring C-H activation strategies to directly arylate 3-methylbenzyl alcohol would represent a significant step forward in atom economy and synthetic elegance. Research into unconventional gas-phase synthesis has also revealed low-temperature mechanisms for creating substituted biphenyls, which could inspire novel synthetic strategies. uhmreactiondynamics.org

Future synthetic strategies should also focus on scalability and reducing the number of synthetic steps and purification procedures. rsc.org The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, consistency, and throughput compared to traditional batch methods.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is primarily dictated by its two key functional components: the benzylic alcohol and the substituted biphenyl scaffold. While the individual reactivities of these moieties are well-understood, their interplay within this specific molecule remains largely unexplored.

The benzylic alcohol group is a versatile handle for a variety of transformations. Future research should investigate its oxidation to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates. Studies on selective oxidation using modern, environmentally benign catalysts, such as those based on gold or palladium nanoclusters, could yield highly efficient and selective processes. acs.orgchemrxiv.orgmdpi.com The etherification and esterification of the alcohol could lead to a diverse library of derivatives with potentially new applications. researchgate.net Dehydrative coupling reactions with arenes and heteroarenes, catalyzed by transition metals like iridium, could also be explored to synthesize complex diaryl- and triarylmethane structures. researchgate.net

The biphenyl system itself offers opportunities for further functionalization through electrophilic aromatic substitution reactions. rsc.orgarabjchem.org The directing effects of the methyl and hydroxymethyl-substituted phenyl groups on subsequent reactions like nitration, halogenation, or Friedel-Crafts acylation need to be systematically studied. rsc.org Understanding the regioselectivity of these reactions is crucial for creating a wider range of derivatives. The inherent non-reactivity of the biphenyl core can be overcome to produce useful compounds. arabjchem.orgwikipedia.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties.

A key area for computational investigation is the conformational analysis of the biphenyl system. The rotational barrier around the central carbon-carbon bond determines the molecule's three-dimensional shape, which in turn influences its physical and biological properties. nih.govresearchgate.net Computational studies can predict the dihedral angle between the two phenyl rings and identify the most stable conformers.

Molecular electrostatic potential (MEP) maps can be calculated to predict sites susceptible to electrophilic and nucleophilic attack, guiding the design of synthetic reactions. nih.gov These calculations can help rationalize the regioselectivity of substitution reactions on the aromatic rings. Furthermore, computational models can be employed to study reaction mechanisms, such as the oxidation of the benzylic alcohol or electrophilic additions to the biphenyl core. mdpi.com By calculating the energies of intermediates and transition states, researchers can identify the most favorable reaction pathways and design more efficient catalytic systems. chemrxiv.org Such studies have been applied to chlorinated biphenyls to understand their properties. nih.govresearchgate.net

Integration into Novel Functional Material Systems

Biphenyl derivatives are known for their applications in functional materials, including liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org The unique structure of this compound, with its combination of a rigid biphenyl core and a reactive hydroxymethyl group, makes it an intriguing candidate for the development of new materials.

The hydroxymethyl group can serve as an anchor point for polymerization or for grafting the molecule onto surfaces. This could be exploited to create novel polymers with tailored optical or thermal properties. The biphenyl unit, known for its liquid crystalline properties in some derivatives, suggests that polymers incorporating this compound might exhibit interesting phase behavior. arabjchem.org

In the field of optoelectronics, the biphenyl scaffold is a common component of materials used in OLEDs. rsc.org Future research could explore the synthesis of derivatives of this compound with enhanced fluorescence or phosphorescence for use as emitters or host materials. The methyl and hydroxymethyl groups offer sites for further modification to tune the electronic properties and solid-state packing of the molecules, which are critical for device performance.

Sustainable and Circular Chemistry Approaches for Production and Use

The principles of green and sustainable chemistry provide a crucial framework for the future development and application of this compound. scienceopen.com A primary goal is to design synthetic routes that are not only efficient but also environmentally benign.

This involves the use of greener solvents, such as water or bio-based solvents, in place of hazardous organic solvents. tandfonline.com The development of solvent-free reaction conditions is another important target. researchgate.netflinders.edu.au Research into catalysts that can operate efficiently in aqueous media or under solventless conditions is therefore highly relevant. researchgate.net

Improving the atom economy of the synthesis is another key aspect of sustainable chemistry. This can be achieved by designing reactions that incorporate a maximum number of reactant atoms into the final product, minimizing waste. C-H activation strategies, as mentioned earlier, are a prime example of atom-economical reactions. The use of renewable feedstocks should also be investigated. For instance, exploring biosynthetic pathways using engineered microorganisms could offer a sustainable alternative to traditional chemical synthesis. researchgate.netresearchgate.net

Finally, the concept of a circular economy encourages thinking about the entire lifecycle of the chemical. This includes designing this compound derivatives that are biodegradable or can be easily recycled after their intended use. This "design for degradation" approach is a critical, yet often overlooked, aspect of sustainable chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.